N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6,7-trimethylquinazolin-2-amine
Description
This compound belongs to the quinazolin-2-amine class, characterized by a 4,6,7-trimethyl-substituted quinazoline core linked to a 5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl group.
Properties
Molecular Formula |
C21H24N6 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4,6,7-trimethylquinazolin-2-amine |
InChI |
InChI=1S/C21H24N6/c1-14-9-18-16(3)24-21(25-19(18)10-15(14)2)26-20-22-12-27(13-23-20)11-17-7-5-4-6-8-17/h4-10H,11-13H2,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
NCRLUEOBTKNQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NCN(CN3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6,7-trimethylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazine ring.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Formation of the Quinazoline Moiety: This involves the cyclization of suitable precursors to form the quinazoline ring.
Coupling of the Triazine and Quinazoline Rings: The final step involves coupling the triazine and quinazoline rings under specific conditions, often using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6,7-trimethylquinazolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce triazine derivatives with modified functional groups.
Scientific Research Applications
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6,7-trimethylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6,7-trimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The following table summarizes key structural differences and physicochemical properties of the target compound and its analogues:
*Estimated based on structural similarity to and .
Key Observations:
- Benzyl vs. Cycloheptyl: The benzyl group in the target compound may favor π-π stacking interactions in binding pockets, whereas bulkier substituents like cycloheptyl () could hinder target engagement but improve metabolic stability .
Biological Activity
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,6,7-trimethylquinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a tetrahydrotriazine ring fused with a quinazoline moiety. Its molecular formula is , and it has a molecular weight of approximately 360.46 g/mol. The presence of the benzyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound often exhibit notable antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Sulfanilamide | Antibacterial | |
| Benzylsulfonamide | Antimicrobial | |
| Triazole derivatives | Antifungal/Anticancer |
The compound's structural similarity to these agents suggests potential efficacy against various microbial pathogens.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research suggests that modifications to the triazine or quinazoline moieties can significantly influence the compound's efficacy against specific biological targets . Interaction studies are essential for elucidating these mechanisms.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Evaluation : A series of synthesized quinazoline derivatives were evaluated for their antimicrobial activity against various strains of bacteria and fungi. The results indicated that modifications in the structure led to enhanced activity against specific pathogens.
- In Vivo Studies : Animal model studies have shown that compounds bearing similar structural features display anti-inflammatory and analgesic properties. These findings suggest potential applications in treating inflammatory diseases.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicate that compounds within this class may exhibit favorable absorption and distribution characteristics due to their lipophilic nature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
